Cas no 24165-63-7 (Benzenemethanol,4-methyl-a-2-propen-1-yl-)
24165-63-7 structure
Product Name:Benzenemethanol,4-methyl-a-2-propen-1-yl-
N.o CAS:24165-63-7
MF:C11H14O
MW:162.228263378143
CID:240486
PubChem ID:24879206
Update Time:2025-04-19
Benzenemethanol,4-methyl-a-2-propen-1-yl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenemethanol,4-methyl-a-2-propen-1-yl-
- 1-(4-Methylphenyl)-3-buten-1-ol
- 1-(4-methylphenyl)but-3-en-1-ol
- 1-(4'-methylphenyl)-3-buten-1-ol
- 1-(4-methylphenyl)but-3-en-1ol
- 1-(4-methyphenyl)-3-butenyl alcohol
- 1-(p-methylphenyl)-3-buten-1ol
- 1-(p-methylphenyl)-3-buten-1-ol
- 1-(p-tolyl)-but-3-en-1-ol
- 551198_ALDRICH
- AC1N5RX2
- ACMC-20apaa
- CTK4F3053
- SureCN3245046
- 1-p-Tolyl-but-3-en-1-ol
- 24165-63-7
- DTXSID40400782
- 1-p-Tolyl-3-buten-1-ol
- 1-(4-METHYLPHENYL)-3-BUTEN-1-OL 97
- J-015375
- SCHEMBL3245046
- AKOS010638335
- SCHEMBL11957109
- starbld0037068
- CS-0267218
- EN300-375882
- 1-(p-tolyl)-3-buten-1-ol
- 1-(p-tolyl)but-3-en-1-ol
- 1-(4-Methylphenyl)-3-buten-1-ol, 97%
- RCKGDEZXTBRGHR-UHFFFAOYSA-N
-
- MDL: MFCD03427119
- Inchi: 1S/C11H14O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11-12H,1,4H2,2H3
- Chave InChI: RCKGDEZXTBRGHR-UHFFFAOYSA-N
- SMILES: OC(CC=C)C1C=CC(C)=CC=1
Propriedades Computadas
- Massa Exacta: 162.10452
- Massa monoisotópica: 162.104
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 3
- Complexidade: 134
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 2.5
- Superfície polar topológica: 20.2A^2
Propriedades Experimentais
- Cor/Forma: 液体
- Densidade: 0.983 g/mL at 25 °C(lit.)
- Ponto de ebulição: 253 °C(lit.)
- Ponto de Flash: >230 °F
- Índice de Refracção: n20/D 1.5270(lit.)
- PSA: 20.23
- LogP: 2.60450
- Solubilidade: 未确定
Benzenemethanol,4-methyl-a-2-propen-1-yl- Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26-36
-
Identificação dos materiais perigosos:
- Frases de Risco:36/37/38
Benzenemethanol,4-methyl-a-2-propen-1-yl- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 551198-1G |
Benzenemethanol,4-methyl-a-2-propen-1-yl- |
24165-63-7 | 97% | 1G |
¥356.62 | 2022-02-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-50mg |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 50mg |
¥16848 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-100mg |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 100mg |
¥15275 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-250mg |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 250mg |
¥15977 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-500mg |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 500mg |
¥15396 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-1g |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 1g |
¥20055 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-2.5g |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 2.5g |
¥34023 | 2023-04-14 | |
| Enamine | EN300-375882-0.05g |
1-(4-methylphenyl)but-3-en-1-ol |
24165-63-7 | 0.05g |
$624.0 | 2023-03-02 | ||
| Enamine | EN300-375882-0.1g |
1-(4-methylphenyl)but-3-en-1-ol |
24165-63-7 | 0.1g |
$653.0 | 2023-03-02 | ||
| Enamine | EN300-375882-0.25g |
1-(4-methylphenyl)but-3-en-1-ol |
24165-63-7 | 0.25g |
$683.0 | 2023-03-02 |
Benzenemethanol,4-methyl-a-2-propen-1-yl- Literatura Relacionada
-
1. Zinc-mediated α-regioselective Barbier-type cinnamylation reactions of aldehydes, ketones and estersLi-Ming Zhao,Hua-Shuai Gao,De-Feng Li,Jing Dong,Lan-Lin Sang,Jie Ji Org. Biomol. Chem. 2017 15 4359
-
Viviana Dorn,Alicia Chopa,Gabriel Radivoy RSC Adv. 2016 6 23798
-
3. Product selectivity control induced by using liquid–liquid parallel laminar flow in a microreactorFumihiro Amemiya,Hideyuki Matsumoto,Keishi Fuse,Tsuneo Kashiwagi,Chiaki Kuroda,Toshio Fuchigami,Mahito Atobe Org. Biomol. Chem. 2011 9 4256
-
Bibhas Mondal,Utpal Adhikari,Partha Pratim Hajra,Ujjal Kanti Roy New J. Chem. 2021 45 7163
-
Bibhas Mondal,Utpal Adhikari,Partha Pratim Hajra,Ujjal Kanti Roy New J. Chem. 2021 45 7163
24165-63-7 (Benzenemethanol,4-methyl-a-2-propen-1-yl-) Produtos relacionados
- 80735-94-0(1-phenyl-3-buten-1-ol)
- 936-58-3(4-Phenyl-1-buten-4-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornecedores recomendados
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
CN Fornecedor
A granel
上海帛亦医药科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel